molecular formula C17H20ClN5O B2487321 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2309586-90-9

3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2487321
CAS No.: 2309586-90-9
M. Wt: 345.83
InChI Key: WOAMEXVWQLGLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine with piperidin-4-ylmethanol under basic conditions to form the intermediate 1-(5-chloropyrimidin-2-yl)piperidin-4-ylmethanol. This intermediate is then reacted with 6-cyclopropylpyridazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist of G-protein-coupled receptors, thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)23-7-5-12(6-8-23)11-24-16-4-3-15(21-22-16)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAMEXVWQLGLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.